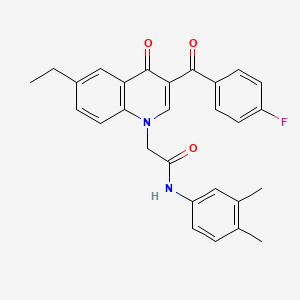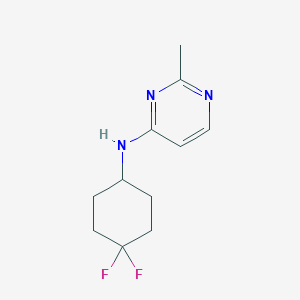![molecular formula C20H15ClN2O2S B2367656 3-(4-clorofenil)-1-(2-feniletil)tieno[3,2-d]pirimidina-2,4(1H,3H)-diona CAS No. 1326833-47-9](/img/no-structure.png)
3-(4-clorofenil)-1-(2-feniletil)tieno[3,2-d]pirimidina-2,4(1H,3H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of compounds that have been studied for their potential biological activities . The compound you mentioned, “3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione”, belongs to this class. It has a thieno[3,2-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring. This core is substituted at the 3-position with a 4-chlorophenyl group and at the 1-position with a 2-phenylethyl group.
Chemical Reactions Analysis
The chemical reactions involving your compound would depend on the reaction conditions and the other reactants present. Thieno[3,2-d]pyrimidin-4(3H)-ones have been found to exhibit antimycobacterial activity , suggesting that they might undergo reactions with biological targets.Aplicaciones Científicas De Investigación
- Los investigadores han diseñado y sintetizado tieno[3,2-d]pirimidin-4(3H)-onas para explorar su potencial como agentes antituberculosos . Algunos compuestos demostraron una actividad antimicobacteriana significativa contra Mycobacterium tuberculosis H37Ra y Mycobacterium bovis BCG. Notablemente, los compuestos 13b y 29e exhibieron una excelente actividad antimicobacteriana (con valores de MIC en el rango de 6–8 μM). Estos hallazgos sugieren que las tieno[3,2-d]pirimidin-4(3H)-onas podrían desarrollarse aún más para el tratamiento de la tuberculosis.
- Se han sintetizado nuevas tieno[3,2-d]pirimidinas con diversos grupos funcionales para su posible uso en terapia contra el cáncer . Estas moléculas están diseñadas en base a sus propiedades de intercalación del ADN, que involucran la formación de enlaces de hidrógeno. Se necesitan más investigaciones para explorar su eficacia contra tipos específicos de cáncer.
Actividad Antituberculosa
Quimioterapia contra el cáncer
En resumen, la tieno[3,2-d]pirimidin-4(3H)-ona promete ser útil en diversos campos, desde el tratamiento de la tuberculosis hasta la quimioterapia contra el cáncer y más allá. Se necesitan más estudios para desbloquear todo su potencial terapéutico . Si desea información más detallada sobre alguna aplicación específica, ¡no dude en preguntar!
Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-chlorobenzaldehyde with 2-phenylethylamine to form an imine intermediate, which is then reacted with thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of a Lewis acid catalyst to yield the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-phenylethylamine", "thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2-phenylethylamine in the presence of a suitable solvent and a catalyst to form the imine intermediate.", "Step 2: Addition of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione to the imine intermediate in the presence of a Lewis acid catalyst to form the final product.", "Step 3: Purification of the product by recrystallization or column chromatography." ] } | |
Número CAS |
1326833-47-9 |
Fórmula molecular |
C20H15ClN2O2S |
Peso molecular |
382.86 |
Nombre IUPAC |
3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H15ClN2O2S/c21-15-6-8-16(9-7-15)23-19(24)18-17(11-13-26-18)22(20(23)25)12-10-14-4-2-1-3-5-14/h1-9,11,13H,10,12H2 |
Clave InChI |
JNEZKEISAOTBHN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2367573.png)
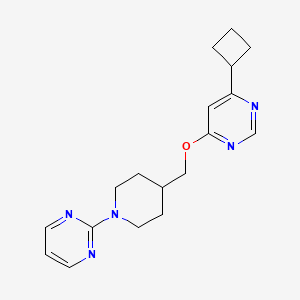
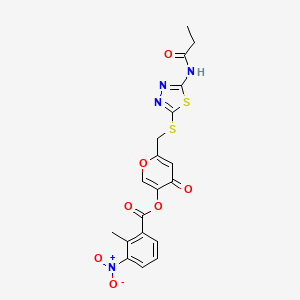
piperidino]ethoxy}phenyl)methanone](/img/structure/B2367576.png)
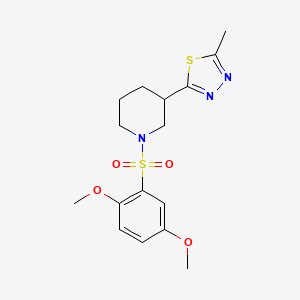
![N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2367579.png)
![2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2367582.png)
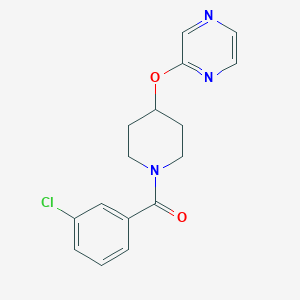
![2-[(3-Chlorobenzyl)thio]acetohydrazide](/img/structure/B2367585.png)
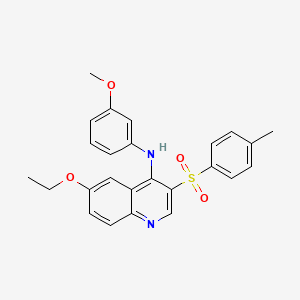
![2-[1-(3,6-dichloropyridin-2-yl)-N-(2-methylpropyl)formamido]acetamide](/img/structure/B2367587.png)

